REACTION_CXSMILES
|
[C:1]1(=O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].[NH2:22][C:23]1[CH:32]=[CH:31][C:30]([Cl:33])=[CH:29][C:24]=1[C:25]([O:27][CH3:28])=[O:26]>ClCCCl.C(O)(=O)C>[Cl:33][C:30]1[CH:31]=[CH:32][C:23]([NH:22][CH:1]2[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]2)=[C:24]([CH:29]=1)[C:25]([O:27][CH3:28])=[O:26] |f:1.2,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)OC)C=C(C=C1)Cl
|
Name
|
1,2-dichloroethane acetic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCCl.C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
By post-treating
|
Type
|
CUSTOM
|
Details
|
the reaction liquid
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=C(C(=O)OC)C1)NC1CCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |